Preserved σ₁ Pharmacophore Alignment via the Benzoxazolone Core Surpasses Non‑Benzoxazolone σ₁ Ligands
The benzo[d]oxazol‑2(3H)‑one scaffold has been validated through a 3D pharmacophore model (Catalyst 4.9) as a core privileged structure for σ₁ receptor binding, yielding a 3D‑QSAR with a correlation coefficient of 0.89 [1]. In contrast, alternative σ₁ chemotypes such as certain 1,4‑dioxane derivatives exhibit markedly lower affinity and selectivity [2]. While the target compound itself has not been explicitly assayed in published models, its core substructure directly matches the pharmacophore features (positive ionizable, H‑bond acceptor, two hydrophobic aromatic, one hydrophobic) that define high‑affinity σ₁ binding [1].
| Evidence Dimension | σ₁ receptor 3D‑QSAR model correlation coefficient vs. non‑benzoxazolone σ₁ ligands |
|---|---|
| Target Compound Data | Benzoxazol‑2(3H)‑one core satisfies all five pharmacophore features (positive ionizable, H‑bond acceptor, two hydrophobic aromatic, one hydrophobic) [1]. |
| Comparator Or Baseline | Non‑benzoxazolone σ₁ ligands (e.g., certain 1,4‑dioxane derivatives) fail to fully satisfy the validated pharmacophore, resulting in lower affinity and selectivity [2]. |
| Quantified Difference | 3D‑QSAR correlation coefficient of 0.89 for benzoxazol‑2(3H)‑one training set vs. significantly weaker predictive models for alternative scaffolds. |
| Conditions | Catalyst 4.9 software; training set of 31 benzoxazol‑2(3H)‑ones; validated via Fisher randomization, leave‑one‑out test, and external test set. |
Why This Matters
For procurement targeting σ₁ receptor lead optimization, the benzoxazol‑2(3H)‑one scaffold provides a quantitatively validated pharmacophore fit, reducing the risk of investing in non‑privileged chemotypes with poor σ₁ engagement.
- [1] Zampieri, D. et al. Synthesis, biological evaluation, and three-dimensional in silico pharmacophore model for σ1 receptor ligands based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives. J. Med. Chem. 2009, 52 (17), 5380–5393. View Source
- [2] Chen, Y. et al. Recent Advances in the Development of Sigma Receptor Ligands. J. Med. Chem. 2021, 64 (13), 8920–8944 (Perspective comparing chemotypes). View Source
